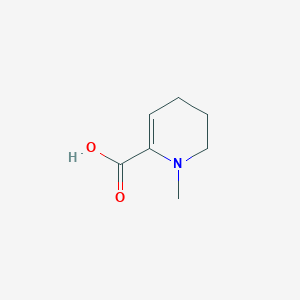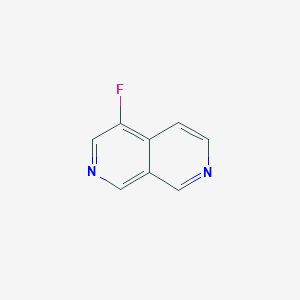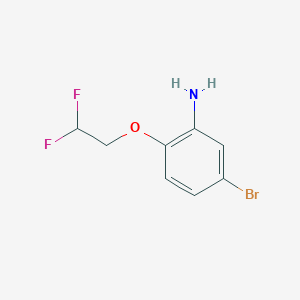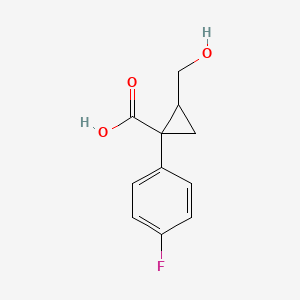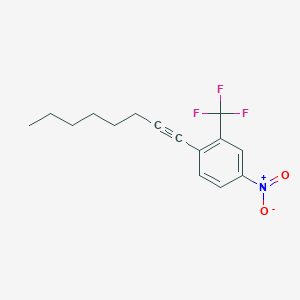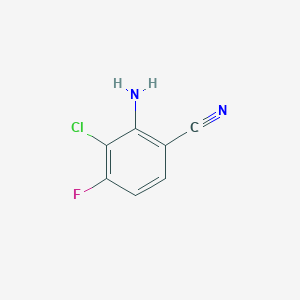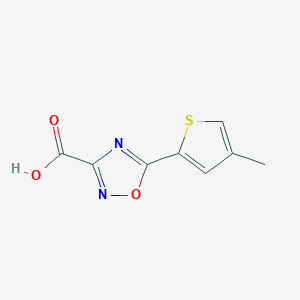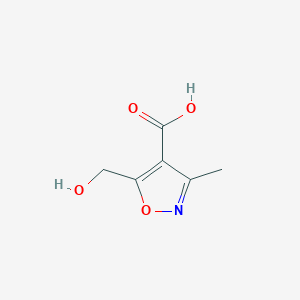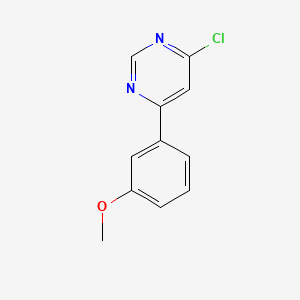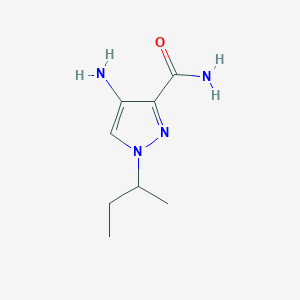
cis-Ethyl 4-aminocinnamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-Ethyl 4-aminocinnamate: is an organic compound with the molecular formula C11H13NO2 . It is a derivative of cinnamic acid, where the carboxyl group is esterified with ethanol, and an amino group is attached to the para position of the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: cis-Ethyl 4-aminocinnamate can be synthesized through the esterification of 4-aminocinnamic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene or benzene, followed by purification through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: cis-Ethyl 4-aminocinnamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The double bond in the cinnamate moiety can be reduced to form saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used in the presence of a base
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: Saturated ethyl 4-aminocinnamate.
Substitution: Various acylated or sulfonated derivatives
Scientific Research Applications
cis-Ethyl 4-aminocinnamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of self-healing materials and polymers
Mechanism of Action
The mechanism of action of cis-Ethyl 4-aminocinnamate involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes. The compound’s structure allows it to interact with specific proteins and pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- Ethyl 4-aminocinnamate
- trans-Ethyl 4-aminocinnamate
- 4-Aminocinnamic acid ethyl ester
Comparison: cis-Ethyl 4-aminocinnamate is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. Compared to its trans isomer, the cis form may exhibit different physical and chemical properties, such as solubility and melting point .
Properties
CAS No. |
331734-33-9 |
|---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
ethyl (Z)-3-(4-aminophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H13NO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8H,2,12H2,1H3/b8-5- |
InChI Key |
NRPMBSHHBFFYBF-YVMONPNESA-N |
Isomeric SMILES |
CCOC(=O)/C=C\C1=CC=C(C=C1)N |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]benzohydrazide](/img/structure/B13063298.png)
